![molecular formula C7H12O B14662232 2-[(Propan-2-yl)oxy]buta-1,3-diene CAS No. 50321-25-0](/img/structure/B14662232.png)
2-[(Propan-2-yl)oxy]buta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropoxy-1,3-butadiene is an organic compound that belongs to the class of conjugated dienes It is characterized by the presence of two double bonds separated by a single bond, with an isopropoxy group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-1,3-butadiene typically involves the reaction of 1,3-butadiene with isopropyl alcohol in the presence of a strong acid catalyst. The reaction proceeds via an electrophilic addition mechanism, where the acid catalyst protonates the double bond, making it more susceptible to nucleophilic attack by the isopropyl alcohol. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-Isopropoxy-1,3-butadiene can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of heterogeneous catalysts, such as zeolites or metal oxides, can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-1,3-butadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated compounds.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4). These reactions typically require mild temperatures and can be carried out in aqueous or organic solvents.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are commonly employed. These reactions are usually conducted under high pressure and moderate temperatures.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Epoxides, diols, and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Isopropoxy-1,3-butadiene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its conjugated diene structure makes it a valuable intermediate in Diels-Alder reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dienes and their derivatives.
Medicine: Research into its potential as a precursor for pharmaceuticals and other bioactive compounds is ongoing.
Industry: It is used in the production of polymers and other materials with specific properties, such as increased flexibility or chemical resistance.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-1,3-butadiene in chemical reactions involves the interaction of its conjugated diene system with various reagents. The double bonds in the diene system can participate in cycloaddition reactions, such as the Diels-Alder reaction, where they react with dienophiles to form six-membered rings. The isopropoxy group can also undergo nucleophilic substitution, leading to the formation of various substituted products.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene without any substituents.
Isoprene (2-Methyl-1,3-butadiene): A conjugated diene with a methyl group attached to the second carbon atom.
2-Methoxy-1,3-butadiene: A conjugated diene with a methoxy group attached to the second carbon atom.
Uniqueness
2-Isopropoxy-1,3-butadiene is unique due to the presence of the isopropoxy group, which imparts different chemical properties compared to other similar compounds. The isopropoxy group can influence the reactivity of the diene system, making it more or less reactive in certain types of reactions. This unique reactivity makes it a valuable compound in synthetic chemistry and various industrial applications.
Properties
CAS No. |
50321-25-0 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-propan-2-yloxybuta-1,3-diene |
InChI |
InChI=1S/C7H12O/c1-5-7(4)8-6(2)3/h5-6H,1,4H2,2-3H3 |
InChI Key |
YZFKPVYTPYYLDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


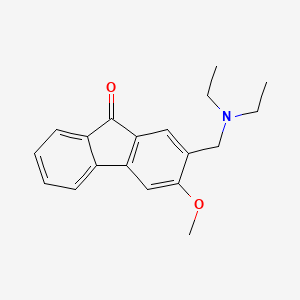
![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)

![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
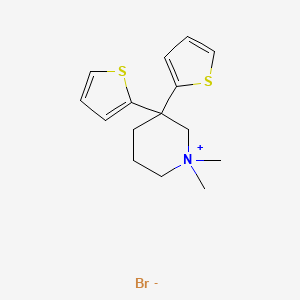
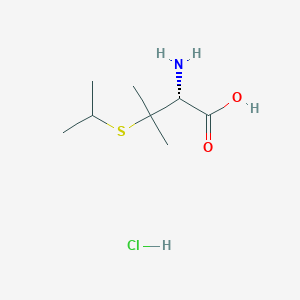
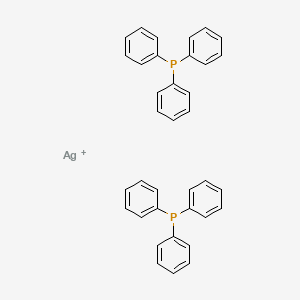
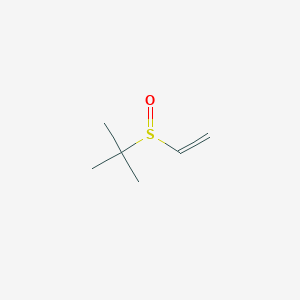
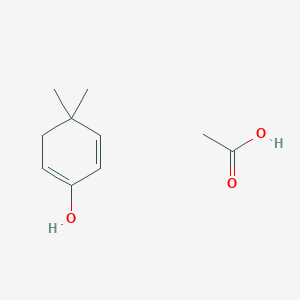

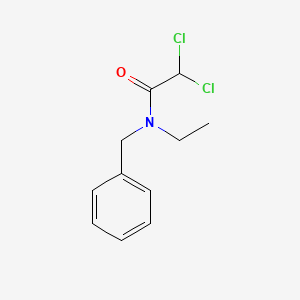


![N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide](/img/structure/B14662235.png)
